5-(4-methoxyphenyl)-2-methyl-3-(1-piperidinylcarbonyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Overview
Description
5-(4-methoxyphenyl)-2-methyl-3-(1-piperidinylcarbonyl)-2H-1,2,6-thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.12527733 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thiadiazine Derivatives in Medicinal Chemistry
Thiadiazine derivatives, including compounds structurally related to the one you mentioned, have been extensively studied for their potential medicinal applications. For instance, the synthesis of formazans from Mannich bases of thiadiazole derivatives has been explored for antimicrobial properties, suggesting a route for developing new antimicrobial agents (Sah et al., 2014). Another study focuses on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, highlighting their moderate to good inhibitory activity against various cancer cell lines, suggesting potential anticancer applications (Kamal et al., 2011).
Thiosemicarbazide and Thiadiazole-Based Compounds
Thiosemicarbazide and thiadiazole-based compounds are another area of interest, with studies showing the synthesis and evaluation of these compounds for antimicrobial, antitubercular, and anticancer activities. For example, a versatile molecule for the synthesis of thiadiazoles and imidazolinones with multiple biological activities has been reported, underlining the versatility and potential of thiadiazole derivatives in drug development (Hirpara et al., 2003).
Antimicrobial and Antifungal Activities
Further research into substituted thiadiazoles reveals their antimicrobial and antifungal activities, showcasing the broad spectrum of biological activities that can be expected from thiadiazine derivatives and structurally related compounds. For instance, novel Schiff bases containing a disubstituted thiazole ring have been synthesized and shown to possess significant antimicrobial activities (Bharti et al., 2010).
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazin-3-yl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-19-16(17(21)20-10-4-3-5-11-20)12-15(18-25(19,22)23)13-6-8-14(24-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPPVGWFWJTLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)OC)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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